3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride
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Overview
Description
3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is then chlorinated using thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzimidoyl chlorides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: A precursor in the synthesis of 3-Chloro-N-hydroxy-4-methoxybenzimidoyl Chloride.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a chloro group.
2-Chloro-4-methoxybenzaldehyde: Similar structure but with the chloro group in a different position.
Uniqueness
This compound is unique due to the presence of both a hydroxy and a methoxy group on the benzimidoyl chloride core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H7Cl2NO2 |
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Molecular Weight |
220.05 g/mol |
IUPAC Name |
3-chloro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3 |
InChI Key |
RJPJJPLJYYATMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)Cl)Cl |
Origin of Product |
United States |
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